Poriol

Catalog No.
S1893575
CAS No.
14348-16-4
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poriol

CAS Number

14348-16-4

Product Name

Poriol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1

InChI Key

SLFZBNOERHGNMI-ZDUSSCGKSA-N

SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O

Poriol is a flavonoid compound with the chemical formula C16_{16}H14_{14}O5_5 and a molecular weight of approximately 286.28 daltons. It is classified as a 6C-substituted flavanone and is primarily isolated from the plant species Pseudotsuga sinensis (also known as Chinese Douglas fir) . Poriol exhibits a complex structure characterized by multiple hydroxyl groups and a flavonoid backbone, contributing to its diverse biological activities.

  • Antifungal activity: The structure of poriol might interfere with the fungus's growth or metabolism [].
  • Signaling molecule: Poriol might act as a signal molecule within the tree, triggering defense responses [].
  • Biomarker for Fungal Infection

    Poriol was first identified in Douglas fir trees infected with the fungus Poria weirii. Researchers were able to distinguish between healthy and infected trees by the presence of poriol, suggesting it could be a potential biomarker for this specific fungal disease.

  • Antioxidant Properties

    Some studies have investigated the potential antioxidant properties of poriol. Antioxidants are compounds that help protect cells from damage caused by free radicals. A 2013 study published in the journal Natural Product Sciences found that poriol exhibited some antioxidant activity in cell cultures []. However, more research is needed to understand the potential health benefits of this activity.

Typical of flavonoids, including:

  • Oxidation: The presence of hydroxyl groups allows Poriol to undergo oxidation, potentially forming quinones.
  • Methylation: Poriol can react with methylating agents to form methoxy derivatives, which may enhance its lipophilicity and biological activity.
  • Glycosylation: The flavonoid can also undergo glycosylation, leading to the formation of glycosides that may exhibit different solubility and bioavailability profiles.

These reactions are significant for modifying the compound's properties and enhancing its pharmacological potential.

Poriol has demonstrated various biological activities, including:

  • Antimicrobial Activity: Poriol exhibits properties that inhibit the growth of certain bacteria and fungi, making it a candidate for developing anti-infection agents .
  • Antioxidant Properties: The compound shows potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Research indicates that Poriol may modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.

These activities highlight Poriol's potential therapeutic applications in medicine.

Poriol can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting Poriol from Pseudotsuga sinensis, utilizing solvents such as ethanol or methanol to isolate the compound.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving starting materials that mimic the flavonoid structure, although specific synthetic routes for Poriol are less documented compared to other flavonoids.
  • Biotechnological Approaches: Advances in biotechnology may allow for the microbial fermentation of substrates to produce Poriol, leveraging genetically modified organisms capable of synthesizing flavonoids.

These methods provide avenues for obtaining Poriol for research and potential commercial applications.

Poriol's unique properties lend themselves to various applications:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant activities, Poriol is being explored as an active ingredient in pharmaceutical formulations targeting infections and oxidative stress-related conditions.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into cosmetic products aimed at skin protection and anti-aging.
  • Nutraceuticals: Poriol may be used in dietary supplements for its health benefits related to inflammation and immune support.

These applications underscore the versatility of Poriol in different industries.

Studies on the interactions of Poriol with other compounds are crucial for understanding its pharmacodynamics. Potential interactions include:

  • Synergistic Effects: Research indicates that combining Poriol with other antimicrobial agents may enhance their effectiveness against resistant strains of bacteria.
  • Metabolic Interactions: Investigations into how Poriol is metabolized in the body can inform dosage and efficacy when used alongside other medications.

Understanding these interactions is vital for optimizing therapeutic strategies involving Poriol.

Several compounds share structural similarities with Poriol, notably within the flavonoid family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
QuercetinC15_{15}H10_{10}O7_7Known for strong antioxidant properties
KaempferolC15_{15}H10_{10}O6_6Exhibits anti-inflammatory effects
RutinC21_{21}H20_{20}O9_9A glycoside form with enhanced solubility
ApigeninC15_{15}H10_{10}O5_5Recognized for its potential anti-cancer properties

Uniqueness of Poriol

While many flavonoids exhibit similar biological activities, Poriol's unique structure with specific hydroxyl substitutions contributes to its distinct pharmacological profile. Its specific isolation from Pseudotsuga sinensis further differentiates it from other flavonoids, potentially offering unique therapeutic benefits not found in more common compounds like quercetin or kaempferol.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Other CAS

14348-16-4

Wikipedia

Poriol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2024-04-14

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